N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with the Hydroxyphenyl Group: The oxadiazole intermediate is then coupled with a hydroxyphenyl derivative using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Formation of the Butanamide Linker:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: Studied for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- N-(3-hydroxyphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
Uniqueness
N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17N3O3/c22-15-9-4-8-14(12-15)19-16(23)10-5-11-17-20-18(21-24-17)13-6-2-1-3-7-13/h1-4,6-9,12,22H,5,10-11H2,(H,19,23) |
InChI Key |
PMEKPCGWLHIYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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